An In-depth Technical Guide to the Physical Properties of 4-(Tert-butyl)piperidin-4-ol Hydrochloride
An In-depth Technical Guide to the Physical Properties of 4-(Tert-butyl)piperidin-4-ol Hydrochloride
This guide provides a comprehensive overview of the physical properties of 4-(Tert-butyl)piperidin-4-ol hydrochloride, a key piperidine derivative utilized in medicinal chemistry and drug development. The document is structured to provide not only established data but also the experimental context and methodologies required for its verification, ensuring a robust understanding for researchers and scientists in the field.
Introduction and Chemical Identity
4-(Tert-butyl)piperidin-4-ol hydrochloride is a heterocyclic organic compound belonging to the substituted piperidine class. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The presence of a hydroxyl group and a bulky tert-butyl group at the C4 position, combined with its formulation as a hydrochloride salt, dictates its physical and chemical behavior, influencing its solubility, crystallinity, and handling characteristics. Understanding these properties is paramount for its effective application in synthesis, formulation, and biological screening.
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IUPAC Name: 4-(tert-butyl)piperidin-4-ol hydrochloride[1]
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Molecular Formula: C₉H₂₀ClNO[2]
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Molecular Weight: 193.71 g/mol [2]
Core Physical Properties
The physical characteristics of a compound are foundational to its handling, formulation, and application. The following table summarizes the key physical properties of 4-(Tert-butyl)piperidin-4-ol hydrochloride based on available data for the compound and related structures.
| Property | Value / Description | Rationale & Context |
| Appearance | White to off-white crystalline solid. | As a hydrochloride salt of an organic amine, the compound is expected to be a solid at room temperature. Related piperidine derivatives are often described as hygroscopic solids.[3] |
| Melting Point | Data not readily available. Requires experimental determination. | Salts of organic molecules often have high melting points and may decompose upon heating. The experimental protocol for accurate determination is crucial for assessing purity.[4] |
| Boiling Point | Not applicable; likely to decompose at elevated temperatures. | As a salt, the compound has very low vapor pressure and will decompose before reaching a boiling point under standard atmospheric pressure. |
| Solubility | Soluble in polar solvents such as water, methanol, and DMSO. | The hydrochloride salt form significantly increases the polarity of the molecule, rendering it soluble in polar protic solvents. The principle of "like dissolves like" is fundamental here.[5] |
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. While a specific, published spectrum for this exact compound is not available, its structure allows for a reliable prediction of its key spectroscopic features.
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For 4-(Tert-butyl)piperidin-4-ol hydrochloride, the following characteristic absorption bands are expected:
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O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.[6][7]
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N-H Stretch: A moderate to strong, broad absorption is expected in the 2400-3200 cm⁻¹ range, characteristic of a secondary amine salt (piperidinium ion).
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C-H Stretch: Absorption bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the piperidine ring and the tert-butyl group.
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C-O Stretch: A strong band in the fingerprint region, typically between 1050-1260 cm⁻¹, indicates the presence of the tertiary alcohol C-O bond.[6]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR:
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Tert-butyl Protons: A sharp, prominent singlet integrating to 9 protons, expected around 1.0-1.3 ppm.
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Piperidine Ring Protons: A series of multiplets between approximately 1.5-3.5 ppm. The protons adjacent to the nitrogen atom will be the most downfield.[8][9]
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-OH and -NH₂⁺ Protons: These protons are exchangeable and may appear as broad singlets. Their chemical shift is highly dependent on the solvent, concentration, and temperature. A D₂O shake experiment can be used to confirm their assignment, as these peaks will disappear upon exchange with deuterium.[7]
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¹³C NMR:
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Tert-butyl Carbons: Two distinct signals are expected: one for the three equivalent methyl carbons and one for the quaternary carbon.
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Piperidine Ring Carbons: Signals for the piperidine ring carbons would typically appear in the 25-50 ppm range.[8] The carbon atom bearing the hydroxyl and tert-butyl groups (C4) would be a quaternary signal, and the carbons adjacent to the nitrogen (C2, C6) would be shifted downfield.[10][11]
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Experimental Protocols for Physical Property Verification
The following sections detail standardized laboratory procedures for determining the melting point and solubility of 4-(Tert-butyl)piperidin-4-ol hydrochloride. These protocols are designed to be self-validating and ensure data integrity.
The melting point is a critical indicator of a compound's purity. A pure crystalline solid will exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities will cause both a depression of the melting point and a broadening of the range.
Methodology:
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Sample Preparation:
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Capillary Tube Loading:
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Tap the open end of a capillary tube into the powdered sample to collect a small amount.
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Invert the tube and gently tap the closed end on a hard surface to pack the sample into the bottom. The packed sample height should not exceed 2-3 mm.[4]
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-
Measurement:
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Place the loaded capillary tube into the heating block of a melting point apparatus.
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Rapid Determination (Scouting): Heat the sample at a rapid rate (e.g., 10-15°C per minute) to find an approximate melting range.[13][14]
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Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[13] Begin heating again, but at a much slower rate (1-2°C per minute) as the temperature approaches the expected melting point.[4]
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Record the Range: Note the temperature at which the first liquid droplet appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
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Caption: Workflow for accurate melting point determination.
A standardized method for determining equilibrium solubility is the shake-flask method. This procedure ensures that the solvent becomes fully saturated with the solute at a specific temperature.[5]
Methodology:
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Preparation of Saturated Solution:
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Add an excess amount of 4-(Tert-butyl)piperidin-4-ol hydrochloride to a known volume of the desired solvent (e.g., water, ethanol) in a sealed glass vial. The presence of undissolved solid is essential.
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Place the vial in a temperature-controlled shaker or on a stir plate.
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Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[5]
-
-
Phase Separation and Sampling:
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Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
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To separate the saturated solution from the excess solid, centrifuge the vial.[5]
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Carefully draw a sample from the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.45 µm PTFE) to remove any remaining solid particulates. This step is critical to avoid artificially high solubility values.[5]
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-
Quantification:
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Accurately dilute the filtered, saturated solution with a suitable solvent.
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Analyze the concentration of the diluted solution using a validated analytical technique, such as HPLC-UV or LC-MS.
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Calculate the original concentration in the saturated solution, factoring in the dilution. The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[5]
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Caption: The shake-flask method for equilibrium solubility determination.
Safety and Handling
While a specific safety data sheet (SDS) for 4-(Tert-butyl)piperidin-4-ol hydrochloride is not detailed in the provided search results, data from structurally similar compounds and piperidine derivatives allows for a general hazard assessment. It should be handled with appropriate personal protective equipment (PPE).
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Hazard Classifications: Likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust.[1][15][16][17]
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Handling Precautions:
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
Conclusion
4-(Tert-butyl)piperidin-4-ol hydrochloride is a crystalline solid with high polarity, conferring solubility in aqueous and other polar solvents. Its structural identity is best confirmed through a combination of IR and NMR spectroscopy, which will reveal characteristic signals for its alcohol, piperidinium, and tert-butyl functionalities. While specific quantitative data such as a precise melting point requires experimental verification, the standardized protocols outlined in this guide provide a robust framework for researchers to determine these critical physical properties, ensuring data quality and facilitating the compound's use in further research and development.
References
- General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
- Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- 4-(tert-butyl)piperidin-4-ol hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
- EXPERIMENT 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.).
- Determination of the melting point. (n.d.).
- Experiment 1 - Melting Points. (2013, April 15).
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- DETERMINATION OF MELTING POINTS. (n.d.).
- Melting point determination. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Piperidine. (n.d.). In Wikipedia.
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (2025, August 5). ResearchGate.
- Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- IR Spectroscopy Tutorial: Alcohols. (n.d.).
- 4-Piperidinecarboxylic acid tert-butyl... SDS, 892493-65-1 Safety Data Sheets. (n.d.). ECHEMI.
- SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
- Safety Data Sheet. (2025, August 18). Cayman Chemical.
- Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts.
- 4-(tert-Butyl)piperidin-4-ol hydrochloride. (n.d.). Sapphire Bioscience.
- Piperidin-4-ol. (n.d.). PubChem.
- 4-tert-Butylpyridine. (n.d.). PubChem.
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